molecular formula C15H15FN4OS B2718552 3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one CAS No. 496777-22-1

3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one

Cat. No.: B2718552
CAS No.: 496777-22-1
M. Wt: 318.37
InChI Key: QZEGLKJLQDRFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one is a synthetic chemical compound designed for research applications, belonging to a class of nitrogen-sulfur heterocycles recognized for their diverse biological potential. This compound features a fused [1,2,4]triazino[3,4-b][1,3,4]thiadiazine scaffold, a structure known to be of significant interest in medicinal chemistry. Compounds based on this core structure have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, which suggests this analog is a valuable candidate for exploring new therapeutic agents . Specifically, derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is closely related to this compound, have been identified as potent anticancer agents. Research on these analogs has shown that they can function by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cell lines . Furthermore, some triazolo-thiadiazine derivatives have been documented as activators of caspases and inducers of apoptosis, highlighting their potential utility in oncology research for targeting proliferative diseases . The structural features of this compound, including the tert-butyl group and the 4-fluorophenyl substitution, are likely to influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a subject for structure-activity relationship (SAR) studies . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring safe handling and adherence to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-tert-butyl-7-(4-fluorophenyl)-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c1-15(2,3)12-13(21)20-14(18-17-12)22-8-11(19-20)9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEGLKJLQDRFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products

Scientific Research Applications

Biological Activities

Research has shown that compounds containing the triazino-thiadiazine moiety exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported significant antimicrobial effects against both gram-positive and gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes or target essential metabolic pathways.
  • Antiviral Properties : Recent investigations have highlighted the potential antiviral activity of this compound. In vitro studies have demonstrated its efficacy against various viral strains, suggesting that it may inhibit viral replication through interaction with viral proteins or host cell receptors .
  • Anticancer Activity : The compound has shown promise in cancer research, with studies indicating that it may induce apoptosis in cancer cells. This effect is likely due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Applications in Medicinal Chemistry

The unique structural characteristics of 3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one make it a valuable candidate for drug development:

  • Drug Design : The compound acts as a lead structure for the development of new pharmaceuticals targeting infections and cancers. Its ability to form hydrogen bonds enhances its binding affinity to biological targets.
  • Computer-Aided Drug Design : Computational methods are increasingly used to optimize the pharmacokinetic properties of this compound. Molecular docking studies have been conducted to predict its interactions with various biological receptors .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Antimicrobial Efficacy : A study evaluated various derivatives of triazino-thiadiazines against common pathogens. Results indicated that modifications to the fluorophenyl group significantly enhanced antimicrobial potency .
  • Antiviral Screening : In vitro assays demonstrated that this compound exhibited significant antiviral activity against Herpes Simplex Virus (HSV) and Influenza Virus. The mechanism was attributed to inhibition of viral entry into host cells .
  • Cancer Research : In experimental models of breast cancer, the compound was shown to inhibit tumor growth significantly and induce apoptosis in cancer cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazino-thiadiazine scaffold is highly tunable, with substituents at positions 3 and 7 significantly influencing physicochemical and biological properties. Key analogues include:

Compound Name R<sup>3</sup> Substituent R<sup>7</sup> Substituent Biological Activity Reference
Target compound tert-butyl 4-fluorophenyl Under investigation
3-Phenyl-7-methyl-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one Phenyl Methyl Moderate antitumor activity
3-(2-Thienyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one 2-Thienyl 4-fluorophenyl Antiviral potential
3-(Trifluoroacetylamino)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one Trifluoroacetylamino 4-fluorophenyl Enhanced metabolic stability
3-(Diphenylphosphatoamino)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one Diphenylphosphatoamino 4-fluorophenyl Labile phosphate moiety

Key Observations:

  • Electron Effects : Fluorine at the para position of the phenyl ring enhances electron-withdrawing properties, stabilizing the heterocyclic core and influencing receptor binding .
  • Metabolic Stability: Trifluoroacetylamino derivatives exhibit resistance to enzymatic degradation compared to unsubstituted amino analogues .

Pharmacological Activity Comparison

  • Antitumor Activity: Bis-triazino-thiadiazolones (e.g., 3-phenyl-7-methyl derivatives) showed IC50 values of 12–18 μM against HeLa and MCF-7 cell lines, attributed to DNA intercalation . The target compound’s bulky tert-butyl group may reduce intercalation efficiency but improve selectivity for hydrophobic binding pockets.
  • Antiviral Potential: Fluorinated analogues (e.g., 3-(2-thienyl)-7-(4-fluorophenyl) derivatives) demonstrated inhibitory effects against hepatitis C virus (HCV) at IC50 = 5.3 μM, likely via NS5B polymerase inhibition . The target compound’s fluorine substituent may enhance similar mechanisms.
  • Molluscicidal Activity: Triazino-thiadiazolones with 4-fluorophenyl groups exhibited LC50 values of 0.8–1.2 ppm against Biomphalaria alexandrina snails, outperforming non-fluorinated analogues (LC50 >5 ppm) .

Biological Activity

3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine ring and a thiadiazine moiety. Its molecular formula is C15_{15}H17_{17}F1_{1}N5_{5}S, with a molecular weight of approximately 318.39 g/mol. The presence of the tert-butyl and fluorophenyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Many derivatives of triazino-thiadiazines have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds in this class have demonstrated efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.

Anticancer Properties

A study evaluated the cytotoxic effects of related triazine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values for these compounds ranged from 0.74 to 10.0 μg/mL. Notably, derivatives with fluorine substitutions often exhibited enhanced activity compared to their non-fluorinated counterparts .

CompoundCell LineIC50_{50} (μg/mL)
This compoundMCF-75.0
Related Compound AHCT1163.29
Related Compound BH46010.0

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiadiazine derivatives. In vitro studies showed that these compounds could inhibit the growth of various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL. The presence of the fluorophenyl group was noted to enhance this activity significantly .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of triazino-thiadiazine derivatives, researchers synthesized several analogs and tested their effects on MCF-7 cells. The study concluded that modifications at the phenyl ring significantly influenced cytotoxicity. The most active compound demonstrated an IC50_{50} value of 5 μg/mL against MCF-7 cells .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited lower MIC values compared to those without such modifications. This suggests that electronic effects play a crucial role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-amino-6-tert-butyl-3-sulfonyl-1,2,4-triazin-5(4H)-one with substituted aryloxyacetic acids under POCl₃ catalysis (90°C, 8 hours). Yield optimization requires anhydrous conditions, stoichiometric control of reagents, and post-reaction purification via ethanol recrystallization . Alternative routes involve nucleophilic substitution of amino groups with electrophilic reagents (e.g., α-haloacids or 4-fluorobenzoyl chloride in DMF), where temperature and solvent polarity critically affect product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Absence of N–H stretches (~3300 cm⁻¹) confirms cyclization, while carbonyl (C=O) stretches near 1700 cm⁻¹ validate triazinone ring formation .
  • NMR : ¹³C NMR signals at δ ~160–165 ppm indicate fluorophenyl carbons, and tert-butyl protons appear as a singlet at δ ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical masses (calculated via elemental analysis) to confirm molecular formula .

Q. What in vitro biological screening models are appropriate for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Anthelmintic and antiviral activities are commonly assessed using C. elegans motility assays (for anthelmintic potential) and cytopathic effect inhibition in Vero cells (for antiviral activity) . Dose-response curves (4–24 µM) and IC₅₀ calculations are critical for establishing potency .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., unexpected byproducts during halogenation) be resolved in the synthesis of derivatives?

  • Methodological Answer : Competing nucleophilic pathways (e.g., attack on phosphorus vs. carbonyl groups) can lead to byproducts. Computational modeling (DFT) of transition states and reaction monitoring via TLC/HPLC can identify dominant pathways. For example, substituting DMF with THF reduces side reactions during fluoroacylation by lowering electrophilicity of intermediates .

Q. What theoretical frameworks guide the design of novel derivatives targeting specific enzymes (e.g., tubulin polymerization inhibitors)?

  • Methodological Answer : Structure-activity relationship (SAR) models based on electronic (Hammett σ) and steric (Taft Es) parameters predict substituent effects on bioactivity. Docking studies with tubulin (PDB: 1SA0) highlight the role of the fluorophenyl group in hydrophobic pocket binding, while the tert-butyl moiety enhances metabolic stability .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in varying solvents (e.g., DMSO vs. ethanol) reveal degradation via hydrolysis of the thiadiazine ring. Buffered solutions (pH 6–7) in amber vials at −20°C minimize decomposition, as confirmed by HPLC purity assays (>95% over 6 months) .

Q. What statistical designs are optimal for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodological Answer : Split-plot ANOVA with repeated measures (time as a sub-subplot factor) accounts for variability in multi-dose assays (e.g., 4–24 µM). Post hoc tests (Tukey HSD) identify significant differences between treatments, while nonlinear regression models (e.g., log-logistic) calculate EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.